N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide

Description

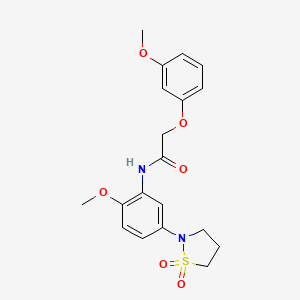

This compound features a 1,1-dioxidoisothiazolidin-2-yl core, a bicyclic sulfone-containing heterocycle, linked to a 2-methoxyphenyl group. The acetamide side chain is substituted with a 3-methoxyphenoxy moiety, introducing additional aromaticity and electron-donating methoxy groups.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-25-15-5-3-6-16(12-15)27-13-19(22)20-17-11-14(7-8-18(17)26-2)21-9-4-10-28(21,23)24/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHRPCNBAWSFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

Formation of the isothiazolidine ring: This step involves the cyclization of a suitable precursor, such as a thioamide, under oxidative conditions to form the isothiazolidine ring.

Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenol reacts with an appropriate electrophile.

Coupling with phenoxyacetamide: The final step involves coupling the intermediate with phenoxyacetamide under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The isothiazolidine ring can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the isothiazolidine ring.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology: The compound may have potential as a biochemical probe to study enzyme interactions or cellular pathways.

Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.

Industry: Its unique chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve:

Enzyme inhibition: The compound may bind to the active site of enzymes, thereby inhibiting their activity.

Receptor modulation: It could interact with cellular receptors, altering signal transduction pathways.

Reactive oxygen species (ROS) generation: The compound’s oxidative properties might lead to the generation of ROS, which can affect cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and bioactivities of the target compound with similar derivatives:

Key Observations

Core Heterocycle Influence: The isothiazolidin dioxide core in the target compound and BAI introduces a sulfone group, which increases polarity and oxidative stability compared to thiadiazoles (e.g., 5k, 7d) or thiazolidinediones (e.g., 3i). This may enhance aqueous solubility and reduce metabolic degradation . Thiadiazole-based analogs () exhibit variable bioactivities, with 7d showing potent anticancer effects, likely due to electron-withdrawing substituents (e.g., fluoro-phenoxy) enhancing target affinity .

Substituent Effects: The 3-methoxyphenoxy group in the target compound differs from the 2-methoxyphenoxy in 5k (). Ortho-substitution may sterically hinder interactions, whereas para/meta positions optimize binding in some receptors . BAI’s biphenyl-indazole system () demonstrates that extended aromatic systems improve target engagement (e.g., PARP inhibition), suggesting the target compound’s methoxyphenyl groups could be optimized for similar pathways .

Pharmacological Potential: Anticancer Activity: Thiadiazole derivatives like 7d () highlight the importance of halogenated substituents (e.g., fluoro) for cytotoxicity. The target compound’s methoxy groups may offer a different selectivity profile, warranting cytotoxicity assays . Metabolic Regulation: Thiazolidinediones (e.g., 3i, ) are known peroxisome proliferator-activated receptor (PPAR) agonists. The target compound’s sulfone core could modulate similar pathways but with distinct kinetics due to structural differences .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C18H22N2O5S2

- Molecular Weight : 398.50 g/mol

The presence of the dioxidoisothiazolidinyl group and methoxyphenyl moieties are significant for its biological interactions.

This compound exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : This compound has been identified as a potential inhibitor of CDK2, an enzyme crucial for cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest in cancer cells, thereby preventing proliferation.

- Hedgehog Signaling Pathway Modulation : The compound has shown significant activity in inhibiting the hedgehog signaling pathway, which is vital for cell growth and differentiation. This inhibition may contribute to its anti-cancer properties by reducing angiogenesis and tumor growth.

Biological Activity Data

The following table summarizes the biological activities observed for this compound:

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| CDK2 Inhibition | Prevents cell cycle progression | |

| Hedgehog Pathway Inhibition | Reduces cancer cell proliferation | |

| Antioxidant Properties | Scavenges free radicals |

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on CDK2 Inhibition : A biochemical assay demonstrated that this compound effectively reduced CDK2 activity by 70% at a concentration of 10 µM. This suggests strong potential for use in cancer therapies targeting cell cycle dysregulation.

- Hedgehog Signaling Pathway Analysis : In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in a significant decrease in the expression of target genes associated with the hedgehog pathway, indicating its potential as a therapeutic agent in cancers where this pathway is aberrantly activated .

- Antioxidant Activity Assessment : The compound was evaluated for antioxidant properties using DPPH radical scavenging assays. Results indicated that it exhibited notable scavenging activity comparable to standard antioxidants, suggesting additional therapeutic benefits in oxidative stress-related conditions .

Q & A

Basic: What are the standard synthetic protocols for this compound and its derivatives?

Methodological Answer:

The synthesis involves a multi-step protocol:

Intermediate Preparation : React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with a chloroacetylated derivative (e.g., 2-chloro-N-substituted acetamide) in dimethylformamide (DMF) using potassium carbonate as a base .

Coupling Reaction : Stir the mixture at room temperature until completion (monitored by TLC).

Workup : Precipitate the final product by adding water, followed by filtration and purification.

Key parameters include stoichiometric ratios (1:1.5 for intermediate:chloroacetylated product) and solvent choice (DMF enhances nucleophilic substitution efficiency). Physical characterization data (melting points, Rf values) are provided in Table 3 of the referenced study .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

Critical techniques include:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, NH stretching at ~3468 cm⁻¹) .

- ¹H NMR : Confirms substituent patterns (e.g., methoxy protons at δ 3.8 ppm, aromatic protons between δ 6.9–7.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z 430.2 vs. calculated 429 for derivative 3c) .

Discrepancies between theoretical and experimental data require re-evaluation of purity or potential side reactions .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents like DMF improve reaction kinetics .

- Stoichiometry : Excess chloroacetylated derivative (1.5 mol) ensures complete conversion of the thiazolidinedione intermediate .

- Reaction Monitoring : TLC tracks progress to avoid over-reaction or byproduct formation.

- Temperature Control : Room temperature minimizes decomposition of heat-sensitive intermediates.

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

Contradictions (e.g., deviations in %C/%H elemental analysis) arise from:

- Purity Issues : Recrystallize the compound or use column chromatography.

- Tautomerism : The thiazolidinedione moiety may exhibit keto-enol tautomerism, altering NMR/IR profiles. Computational modeling (e.g., DFT) can predict stable tautomers .

- Isotopic Peaks in MS : Natural abundance of isotopes (e.g., ³⁵Cl/³⁷Cl) may skew molecular ion clusters. Use high-resolution MS (HRMS) for accurate mass determination .

Basic: What in vivo models evaluate hypoglycemic activity?

Methodological Answer:

- Alloxan-Induced Diabetic Rats : A well-established model for assessing glucose-lowering effects. Compounds are administered orally, and blood glucose levels are monitored at intervals (e.g., 0, 2, 4, 6, 24 hrs post-dose) .

- Toxicity Screening : Acute toxicity studies in Wistar albino mice (e.g., monitoring mortality, organ histopathology) ensure safety before advancing to efficacy trials .

Advanced: How do structural modifications influence biological activity?

Methodological Answer:

- Substituent Effects : Derivatives with electron-withdrawing groups (e.g., nitro in 3c) show enhanced hypoglycemic activity compared to electron-donating groups (e.g., methoxy in 3i) due to improved receptor binding .

- Pharmacophore Mapping : The thiazolidinedione core and acetamide linkage are critical for PPAR-γ agonism. Modifications to the phenoxy moiety alter bioavailability and metabolic stability .

Advanced: What strategies mitigate toxicity in preclinical studies?

Methodological Answer:

- Dose Escalation Studies : Start with sub-therapeutic doses (e.g., 50 mg/kg) to assess organ-specific toxicity (liver/kidney function markers like ALT, creatinine) .

- Metabolic Profiling : Identify toxic metabolites via LC-MS/MS. For example, sulfoxide metabolites of the isothiazolidin-1,1-dioxide moiety may require structural tweaking .

- In Silico Toxicity Prediction : Tools like ProTox-II predict hepatotoxicity risks based on structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.